molecular formula C25H50ClNO4 B12377800 Stearoyl-L-carnitine-d9 (chloride)

Stearoyl-L-carnitine-d9 (chloride)

Cat. No.: B12377800
M. Wt: 473.2 g/mol
InChI Key: YSVYWVPJJXVIFM-CYBATEEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Stearoyl-L-carnitine-d9 (chloride) involves the incorporation of deuterium into the Stearoyl-L-carnitine chloride molecule. This process typically involves the use of stable heavy isotopes of hydrogen, carbon, and other elements . The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production of Stearoyl-L-carnitine-d9 (chloride) involves large-scale synthesis using deuterium-labeled precursors. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research use .

Chemical Reactions Analysis

Types of Reactions: Stearoyl-L-carnitine-d9 (chloride) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: Stearoyl-L-carnitine-d9 (chloride) is used as a tracer in quantitative studies of drug metabolism and pharmacokinetics. The deuterium labeling allows for precise tracking of the compound in biological systems .

Biology: In biological research, Stearoyl-L-carnitine-d9 (chloride) is used to study the transport and metabolism of long-chain acylcarnitines. It helps in understanding the role of these compounds in cellular energy metabolism .

Medicine: The compound is used in medical research to investigate the effects of long-chain acylcarnitines on various physiological processes. It is also used to study the inhibition of glycine transporter 2 (GlyT2), which has implications for neurological disorders .

Industry: In the pharmaceutical industry, Stearoyl-L-carnitine-d9 (chloride) is used in the development of new drugs. Its deuterium labeling provides valuable information on the pharmacokinetics and metabolic stability of drug candidates .

Mechanism of Action

Stearoyl-L-carnitine-d9 (chloride) exerts its effects by inhibiting glycine transporter 2 (GlyT2). This inhibition reduces the reuptake of glycine, leading to increased glycine levels in the synaptic cleft. The elevated glycine levels enhance glycinergic neurotransmission, which can have various physiological effects . The molecular targets and pathways involved include the GlyT2 transporter and associated signaling pathways .

Comparison with Similar Compounds

Uniqueness: Stearoyl-L-carnitine-d9 (chloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the compound’s metabolic stability and provide precise tracking in biological systems .

Properties

Molecular Formula

C25H50ClNO4

Molecular Weight

473.2 g/mol

IUPAC Name

[(2R)-3-carboxy-2-octadecanoyloxypropyl]-tris(trideuteriomethyl)azanium;chloride

InChI

InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1/i2D3,3D3,4D3;

InChI Key

YSVYWVPJJXVIFM-CYBATEEDSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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